3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone
Description
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone is a hydrazone derivative characterized by dual 4-chlorophenyl substituents.
Properties
IUPAC Name |
(2Z,3E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQIUBRZVPDAH-ZLKNSNGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. Hydrazones are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the condensation reaction of 4-chlorobenzaldehyde with appropriate hydrazones, leading to the formation of the desired compound. The reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds in the hydrazone family exhibit significant antimicrobial properties. For instance, studies have shown that hydrazones can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Hydrazones
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | MRSA | 32 µg/mL |
| Hydrazone B | E. coli | 16 µg/mL |
| This compound | Staphylococcus aureus | TBD |
Anticancer Activity
Hydrazones have also been explored for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that specific hydrazones can reduce cell viability in several cancer cell lines .
Case Study: Anticancer Effects
In a study focusing on a series of synthesized hydrazones, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines (e.g., HeLa and MCF-7), suggesting potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazones is another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate cell membranes, leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce oxidative stress in cells, contributing to their anticancer effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazone derivatives, including 3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species and the modulation of cell cycle progression. For instance, similar compounds have been reported to inhibit tumor growth in various cancer models, suggesting that this hydrazone could be further investigated for its therapeutic potential against cancers such as breast and colon cancer .
Antimicrobial Properties
Hydrazones are known for their antimicrobial activities. The presence of halogen substituents, such as chlorine in this compound, enhances the interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal strains. Preliminary studies indicate that derivatives of this hydrazone may exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Material Science
Synthesis of Coordination Complexes
The ability of hydrazones to form coordination complexes with transition metals opens avenues for their application in material science. The compound can serve as a ligand in the synthesis of metal complexes that may possess unique electronic properties or catalytic activity. For example, the coordination of this hydrazone with copper or nickel ions could lead to materials useful in catalysis or as sensors due to their enhanced stability and reactivity .
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical structure, this compound can be utilized as a reagent in chromatographic techniques. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various substances, particularly in pharmaceutical analysis where precise measurement is crucial .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines | Potential anticancer drug development |
| Antimicrobial Efficacy Research | Showed effectiveness against Gram-positive and Gram-negative bacteria | Development of new antibiotics |
| Coordination Complex Formation | Investigated metal complexation properties | Catalysis and material synthesis |
Comparison with Similar Compounds
Structural Variations
The compound’s analogs differ in halogen substitution patterns, functional groups, and aromatic ring modifications. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Analysis :
- Melting Points : Brominated or bulkier substituents (e.g., 14n in ) increase melting points due to enhanced van der Waals interactions.
- Spectral Trends : The C=O stretch (~1645–1673 cm⁻¹) and NH/OH bands (~3180–3432 cm⁻¹) are consistent across analogs, confirming hydrazone and carbonyl functionalities .
Preparation Methods
Preparation Methods
Conventional Hydrazone Coupling via Diazotization
The most widely reported method involves coupling 4-chlorophenylhydrazine with 3-(4-chlorophenyl)-3-oxopropanal precursors. Key steps include:
Diazonium Salt Formation
4-Chloroaniline (10 mmol) is dissolved in hydrochloric acid (5 mL) and cooled to 0–5°C. Sodium nitrite (1 g in 10 mL H₂O) is added dropwise to generate the diazonium salt.
Coupling with Enaminones
The diazonium solution is reacted with 3-(4-chlorophenyl)-3-oxopropanal enaminone in ethanol containing sodium acetate (1 g in 10 mL H₂O). Stirring for 1 h at 25°C yields the hydrazone as yellow crystals (85–90% yield).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Ethanol/H₂O |
| Reaction Time | 1–2 h |
| Yield | 85–90% |
Alternative Synthetic Routes
High-Pressure Cyclocondensation
Using a Q-tube reactor at 165°C for 30 min, 3-(4-chlorophenyl)-2-hydrazonopropanal reacts with benzosuberone in glacial acetic acid and ammonium acetate. This method achieves 89–92% yields for pyridine-fused derivatives.
Key Data
| Parameter | Value |
|---|---|
| Pressure | 15–20 psi |
| Catalyst | NH₄OAc (10 mmol) |
| Product | Benzo[b]pyridines |
Spectroscopic Characterization
Tautomerism and Structural Elucidation
X-ray crystallography confirms the compound exists in the hydrazone form (Figure 1), stabilized by intramolecular hydrogen bonding (N–H···O). The (Z,E)-configuration is favored due to steric hindrance between chlorophenyl groups.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Hydrogen bonding | 2.89 Å (N–H···O) |
Applications in Coordination Chemistry
The compound acts as a bidentate ligand for Ag(I) complexes. Reaction with AgNO₃ in ethanol produces reddish-yellow crystals with enhanced antimicrobial activity.
Ag(I) Complex Properties
| Property | Value |
|---|---|
| Decomposition Temp. | >300°C |
| IR Shift (C=O) | 1644 → 1586 cm⁻¹ |
| Antibacterial | MIC = 12.5 µg/mL |
Challenges and Optimization
Byproduct Formation
Q & A
Basic: What are the optimal synthetic routes for this hydrazone compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach uses:
- Step 1: Condensation of 4-chlorophenylhydrazine with a carbonyl precursor (e.g., 3-oxopropanal derivatives) in a polar aprotic solvent (DMF or acetic acid) under reflux (2–4 hours) .
- Step 2: Acid catalysis (e.g., sodium acetate or glacial acetic acid) to promote hydrazone formation .
- Critical Parameters:
Table 1: Representative Synthetic Conditions
| Precursor | Solvent System | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-oxopropanal derivative | DMF:AcOH (1:2) | NaOAc | 65% | |
| Ethyl chloroacetate | Glacial AcOH | Thiosemicarbazide | 78% |
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the hydrazone linkage and confirming regiochemistry?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for hydrazone NH protons (δ 10–12 ppm) and aromatic coupling patterns to confirm substitution .
- ¹³C NMR: Carbonyl signals (C=O: δ 170–190 ppm) and imine carbons (C=N: δ 140–160 ppm) verify connectivity .
- X-ray Crystallography: Resolves Z/E isomerism in hydrazone bonds. For example, intramolecular hydrogen bonds (N–H···O) stabilize specific conformations .
- Mass Spectrometry: Isotopic patterns (e.g., Cl²⁵/Cl³⁷) confirm molecular weight and fragmentation pathways .
Example: In compound SC99 (a structural analog), NMR and X-ray data confirmed the (Z)-configuration of the hydrazone linkage .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data when synthesizing derivatives?
Methodological Answer:
Contradictions often arise from:
- Regioselectivity Issues: Competing pathways (e.g., keto-enol tautomerism) may produce isomers. Use TLC monitoring and gradient elution to separate intermediates .
- Solvent Effects: Polar solvents favor hydrazone formation, while nonpolar solvents may stabilize side products. Compare DMF vs. ethanol systems .
- Data Validation: Cross-reference NMR coupling constants with X-ray bond angles. For example, dihedral angles >10° indicate non-planar hydrazone configurations .
Case Study: A 30% yield discrepancy in imidazopyridine derivatives was traced to incomplete hydrazine substitution; optimizing stoichiometry (1:3 molar ratio of hydrazine:carbonyl) resolved this .
Advanced: What computational modeling approaches are suitable for predicting the bioactivity of this hydrazone derivative against molecular targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model interactions with kinases (e.g., JAK2-STAT3). Focus on hydrogen bonding with hydrazone NH and π-π stacking with chlorophenyl groups .
- MD Simulations: Assess stability of ligand-protein complexes (50–100 ns runs) in explicit solvent models (e.g., TIP3P water) .
- QSAR Studies: Correlate substituent effects (e.g., Cl position) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing effects on binding .
Example: SC99 showed strong JAK2 inhibition (IC₅₀ = 0.8 µM) via docking-validated H-bonds with Leu932 and Asp939 .
Advanced: What strategies can modify the core structure to enhance kinase inhibitor selectivity while maintaining solubility?
Methodological Answer:
- Core Modifications:
- Solubility Optimization:
Table 2: Structure-Activity Trends in Analogues
| Modification | Target Affinity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl phenyl | 1.2 µM (JAK2) | 0.05 |
| 4-OCH₃ phenyl | 0.9 µM (JAK2) | 0.12 |
| Pyrazole fusion | 0.5 µM (CDK4) | 0.08 |
Advanced: How can reaction mechanisms involving this hydrazone be elucidated using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Profiling: Monitor hydrazone formation via UV-Vis spectroscopy (λ = 300–400 nm for C=N bonds). Pseudo-first-order kinetics often apply .
- Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track N–N bond formation via 2D HSQC NMR .
- DFT Calculations: Compare activation energies of competing pathways (e.g., nucleophilic attack vs. proton transfer) .
Example: A ΔG‡ of 75 kJ/mol was calculated for the rate-limiting step in thiosemicarbazide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
